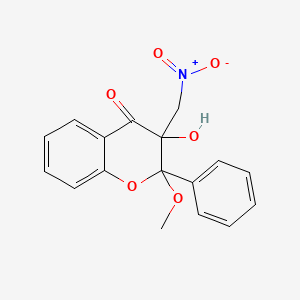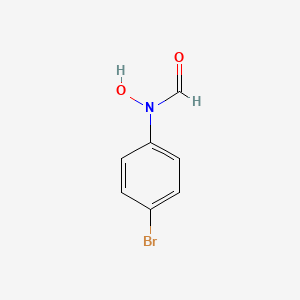
9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- is a synthetic compound with the molecular formula C11H12N6O3 and a molecular weight of 276.25 g/mol . This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of 9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- involves several steps. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment of the Sugar Moiety: The sugar moiety, in this case, a modified xylofuranose, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the sugar moiety is replaced by a cyano group.
Industrial production methods for this compound typically involve optimization of these synthetic steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
化学反应分析
9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule. Common reagents for these reactions include halides, amines, and thiols.
科学研究应用
9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is used in studies related to nucleic acids and their analogs. It helps in understanding the interactions between nucleic acids and proteins.
Medicine: It has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Its ability to mimic natural nucleosides makes it a valuable tool in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleosides and incorporate into nucleic acids, thereby affecting DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The pathways involved include the inhibition of DNA polymerase and the activation of cellular stress responses.
相似化合物的比较
9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- can be compared with other similar compounds such as:
9-(2-Deoxy-beta-D-threo-pentofuranosyl)-9H-purin-6-amine: This compound is also a purine nucleoside analog but differs in the sugar moiety attached to the purine base.
Adenosine phosphate: A naturally occurring nucleoside that plays a crucial role in cellular energy transfer.
Clofarabine: A nucleoside analog used in the treatment of certain types of leukemia.
Fludarabine phosphate: Another nucleoside analog used in the treatment of hematological malignancies.
The uniqueness of 9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- lies in its specific structural modifications, which confer distinct chemical and biological properties.
属性
CAS 编号 |
121153-18-2 |
|---|---|
分子式 |
C11H12N6O3 |
分子量 |
276.25 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H12N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,2H2,(H2,13,14,15)/t5-,6+,8+,11+/m0/s1 |
InChI 键 |
PGZCHDSYRDIAPC-YKNIRZDTSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)C#N)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)C#N)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















